(2-Bromopyrimidin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromopyrimidin-5-yl)methanol is a chemical compound with the molecular formula C5H5BrN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 2-position and a hydroxymethyl group at the 5-position of the pyrimidine ring makes this compound unique and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyrimidin-5-yl)methanol typically involves the bromination of pyrimidine derivatives followed by the introduction of a hydroxymethyl group. One common method is the bromination of 5-methylpyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The resulting 2-bromo-5-methylpyrimidine is then subjected to oxidation using reagents such as potassium permanganate or chromium trioxide to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
(2-Bromopyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation: Formation of (2-Bromopyrimidin-5-yl)formaldehyde or (2-Bromopyrimidin-5-yl)carboxylic acid.
Reduction: Formation of pyrimidin-5-ylmethanol.
Scientific Research Applications
(2-Bromopyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Bromopyrimidin-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
(5-Bromopyridin-2-yl)methanol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromopyrimidine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-Bromo-5-methoxypyrimidine: Contains a methoxy group instead of a hydroxymethyl group, leading to different reactivity and applications.
Uniqueness
(2-Bromopyrimidin-5-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyrimidine ring. This combination allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2-bromopyrimidin-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVVHOAKLHEFQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.